molecular formula C6H7IN2S B13675948 5-Iodo-4-methyl-2-(methylthio)pyrimidine

5-Iodo-4-methyl-2-(methylthio)pyrimidine

Cat. No.: B13675948
M. Wt: 266.11 g/mol
InChI Key: XFJZLXILBXPQIZ-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7IN2S It is a derivative of pyrimidine, characterized by the presence of iodine, methyl, and methylthio groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methyl-2-(methylthio)pyrimidine typically involves the iodination of 4-methyl-2-(methylthio)pyrimidine. One common method includes the reaction of 4-methyl-2-(methylthio)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the methylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include 4-methyl-2-(methylthio)-5-substituted pyrimidines.

    Oxidation: Products include 5-iodo-4-methyl-2-(methylsulfinyl)pyrimidine or 5-iodo-4-methyl-2-(methylsulfonyl)pyrimidine.

    Reduction: Products include 4-methyl-2-(methylthio)pyrimidine or 4-methyl-2-(methylthio)-5-deiodopyrimidine.

Scientific Research Applications

5-Iodo-4-methyl-2-(methylthio)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The iodine and methylthio groups can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
  • 5-Chloro-4-iodo-2-(methylthio)pyrimidine
  • 4-Methyl-2-(methylthio)-5-nitropyrimidine

Uniqueness

5-Iodo-4-methyl-2-(methylthio)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both iodine and methylthio groups provides distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C6H7IN2S

Molecular Weight

266.11 g/mol

IUPAC Name

5-iodo-4-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C6H7IN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3

InChI Key

XFJZLXILBXPQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1I)SC

Origin of Product

United States

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